{6-Chloro-4-[(2,5-dimethoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone
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Overview
Description
{6-Chloro-4-[(2,5-dimethoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a quinoline core substituted with a chloro group, a dimethoxybenzylamino group, and a morpholinylmethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {6-Chloro-4-[(2,5-dimethoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Amination: The 4-position of the quinoline ring is then functionalized with the 2,5-dimethoxybenzylamino group through a nucleophilic substitution reaction.
Morpholinylmethanone Introduction: Finally, the morpholinylmethanone moiety is introduced via a coupling reaction, often using reagents like morpholine and a suitable acylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the quinoline ring or the carbonyl group in the morpholinylmethanone moiety.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced quinoline or morpholinylmethanone derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, {6-Chloro-4-[(2,5-dimethoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain types of cancer cells or pathogens, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of {6-Chloro-4-[(2,5-dimethoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The quinoline core can intercalate with DNA, potentially disrupting cellular processes. The morpholinylmethanone moiety may enhance the compound’s ability to cross cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Quinacrine: Another antimalarial with structural similarities.
Mefloquine: Shares the quinoline structure but with different substituents.
Uniqueness
What sets {6-Chloro-4-[(2,5-dimethoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone apart is its combination of substituents, which may confer unique pharmacological properties and chemical reactivity. The presence of the morpholinylmethanone group, in particular, could enhance its solubility and bioavailability compared to other quinoline derivatives.
Properties
IUPAC Name |
[6-chloro-4-[(2,5-dimethoxyphenyl)methylamino]quinolin-3-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O4/c1-29-17-4-6-21(30-2)15(11-17)13-26-22-18-12-16(24)3-5-20(18)25-14-19(22)23(28)27-7-9-31-10-8-27/h3-6,11-12,14H,7-10,13H2,1-2H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQMOAVLGCBVCAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CNC2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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